m-PEG48-Mal
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Overview
Description
m-PEG48-Mal: is a polyethylene glycol (PEG) linker containing a maleimide group. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. The hydrophilic PEG spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG48-Mal involves the reaction of methoxypolyethylene glycol with maleic anhydride to introduce the maleimide group. The reaction typically occurs in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Thiol-Michael Addition Reaction: The maleimide group in m-PEG48-Mal reacts with thiol groups through a thiol-Michael addition reaction.
Substitution Reactions: The maleimide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Thiol Reagents: Common thiol reagents include cysteine, glutathione, and other thiol-containing biomolecules.
Reaction Conditions: The reactions typically occur at a pH range of 6.5 to 7.5 and at ambient temperature to ensure optimal reactivity and stability.
Major Products Formed:
Scientific Research Applications
Chemistry:
Bioconjugation: m-PEG48-Mal is widely used in bioconjugation to link proteins, peptides, and other biomolecules through thiol groups
Biology:
Protein Degradation: this compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs) to facilitate selective protein degradation via the ubiquitin-proteasome system.
Medicine:
Drug Delivery: The hydrophilic PEG spacer in this compound enhances the solubility and stability of drug molecules, making it useful in drug delivery systems.
Industry:
Mechanism of Action
Mechanism: The maleimide group in m-PEG48-Mal reacts with thiol groups through a thiol-Michael addition reaction, forming a stable thioether linkage. This covalent bond enables the connection of biomolecules with thiol groups, facilitating various bioconjugation and modification processes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methoxypolyethylene glycol maleimide (mPEG-Mal): Similar to m-PEG48-Mal but with different PEG chain lengths.
Methoxypolyethylene glycol succinimidyl carbonate (mPEG-SC): Another PEG linker with a different reactive group.
Uniqueness: this compound is unique due to its specific PEG chain length and maleimide group, which provide optimal solubility, stability, and reactivity for various bioconjugation and modification applications .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H202N2O51/c1-110-8-9-112-12-13-114-16-17-116-20-21-118-24-25-120-28-29-122-32-33-124-36-37-126-40-41-128-44-45-130-48-49-132-52-53-134-56-57-136-60-61-138-64-65-140-68-69-142-72-73-144-76-77-146-80-81-148-84-85-150-88-89-152-92-93-154-96-97-156-100-101-157-99-98-155-95-94-153-91-90-151-87-86-149-83-82-147-79-78-145-75-74-143-71-70-141-67-66-139-63-62-137-59-58-135-55-54-133-51-50-131-47-46-129-43-42-127-39-38-125-35-34-123-31-30-121-27-26-119-23-22-117-19-18-115-15-14-113-11-10-111-7-5-105-102(107)4-6-106-103(108)2-3-104(106)109/h2-3H,4-101H2,1H3,(H,105,107) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPVJXDAXLVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H202N2O51 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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